N-(Hydroxymethyl)formamide: A Comprehensive Technical Guide for Advanced Synthesis
N-(Hydroxymethyl)formamide: A Comprehensive Technical Guide for Advanced Synthesis
CAS Number: 13052-19-2
Introduction: A Versatile Reagent at the Intersection of Amide Chemistry and Functionalized Synthesis
N-(Hydroxymethyl)formamide is a bifunctional organic compound featuring both a formamide and a hydroxymethyl group.[1] This unique structural arrangement imparts a versatile reactivity profile, positioning it as a valuable reagent in advanced organic synthesis, particularly in the construction of complex nitrogen-containing molecules. Its ability to act as a stable, manageable source of a formamidomethyl group makes it a key player in amidoalkylation reactions, a cornerstone for the synthesis of a wide array of heterocyclic scaffolds of significant interest in medicinal chemistry and drug development.[2] This guide provides an in-depth exploration of the properties, synthesis, and applications of N-(Hydroxymethyl)formamide, offering field-proven insights for researchers, scientists, and professionals in drug discovery.
Physicochemical and Spectroscopic Properties
Table 1: Physicochemical Properties of N-(Hydroxymethyl)formamide
| Property | Value | Source(s) |
| CAS Number | 13052-19-2 | [3] |
| Molecular Formula | C₂H₅NO₂ | [3] |
| Molecular Weight | 75.07 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Solubility | Soluble in water and various organic solvents | [1] |
While experimental spectroscopic data is not widely published, theoretical and analogous compound data provide expected spectral characteristics. The presence of the formamide and hydroxymethyl groups will give rise to distinct signals in NMR and IR spectroscopy.
Synthesis of N-(Hydroxymethyl)formamide: A Methodological Overview
The most direct and industrially relevant synthesis of N-(Hydroxymethyl)formamide involves the base-catalyzed reaction of formamide with formaldehyde.[4] This reaction is analogous to the well-documented synthesis of N-(hydroxymethyl)acrylamide from acrylamide and formaldehyde.[5]
Reaction Mechanism: Base-Catalyzed Hydroxymethylation
The synthesis proceeds via a base-catalyzed nucleophilic addition mechanism. The base facilitates the deprotonation of the formamide nitrogen, generating a nucleophilic amide anion. This anion then attacks the electrophilic carbonyl carbon of formaldehyde, forming an alkoxide intermediate. Subsequent protonation of this intermediate yields the final N-(Hydroxymethyl)formamide product.
Caption: Base-catalyzed synthesis of N-(Hydroxymethyl)formamide.
Experimental Protocol: Synthesis of N-(Hydroxymethyl)formamide
This protocol is based on the established synthesis of N-hydroxymethyl-nicotinamide and provides a reliable method for the preparation of N-(Hydroxymethyl)formamide.[6]
Materials:
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Formamide
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Formaldehyde (37% aqueous solution)
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Potassium carbonate (K₂CO₃)
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Deionized water
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Reaction vessel equipped with a stirrer and temperature control
Procedure:
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In a suitable reaction vessel, dissolve formamide in water.
-
Add a catalytic amount of potassium carbonate to the solution.
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While stirring, add the 37% aqueous formaldehyde solution dropwise to the reaction mixture. Maintain the temperature of the reaction mixture as needed with a water bath.
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After the addition is complete, continue to stir the reaction mixture at a controlled temperature for a specified duration to ensure the reaction goes to completion.
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Upon completion, the reaction mixture can be worked up to isolate the N-(Hydroxymethyl)formamide. The specific workup procedure may vary depending on the desired purity and scale of the reaction.
Reactivity and Applications in Drug Development
The synthetic utility of N-(Hydroxymethyl)formamide stems from its ability to act as a precursor to N-acyliminium ions, which are highly reactive intermediates in amidoalkylation reactions. These reactions are pivotal in the construction of nitrogen-containing heterocyclic compounds, a class of molecules with broad applications in pharmaceuticals.[2][7]
Mechanism of Amidoalkylation
In the presence of an acid catalyst, the hydroxyl group of N-(Hydroxymethyl)formamide is protonated, leading to the elimination of a water molecule and the formation of a resonance-stabilized N-acyliminium ion. This electrophilic species can then be trapped by a wide range of nucleophiles, including arenes, alkenes, and enol ethers, to form new carbon-carbon or carbon-heteroatom bonds.
Caption: General mechanism of amidoalkylation using N-(Hydroxymethyl)formamide.
Applications in Heterocyclic Synthesis
The intramolecular trapping of N-acyliminium ions derived from N-(Hydroxymethyl)formamide precursors is a powerful strategy for the synthesis of various heterocyclic ring systems, such as isoquinolines and pyrrolidines, which are common motifs in drug molecules.
Workflow: Synthesis of a Tetrahydroisoquinoline Derivative
This workflow illustrates the application of an intramolecular amidoalkylation reaction for the synthesis of a substituted tetrahydroisoquinoline, a key structural motif in many biologically active compounds.
Caption: Workflow for the synthesis of a tetrahydroisoquinoline derivative.
Safety and Handling
N-(Hydroxymethyl)formamide is classified as toxic in contact with skin and is suspected of damaging fertility or the unborn child.[3] Therefore, it is imperative to handle this compound with appropriate personal protective equipment, including gloves, lab coat, and eye protection, in a well-ventilated fume hood. All waste containing this compound should be disposed of according to institutional and local regulations for hazardous chemical waste.
Conclusion
N-(Hydroxymethyl)formamide is a versatile and valuable reagent for the synthesis of complex nitrogen-containing molecules. Its ability to serve as a stable precursor for N-acyliminium ions makes it a key component in amidoalkylation reactions, providing a powerful tool for the construction of heterocyclic systems relevant to drug discovery and development. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety practices, will enable researchers to effectively harness the synthetic potential of this important compound.
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